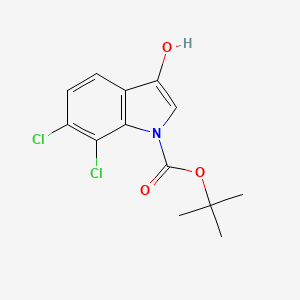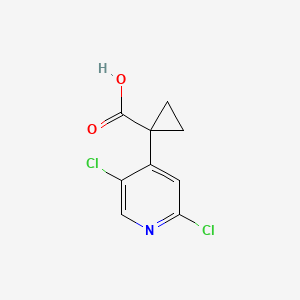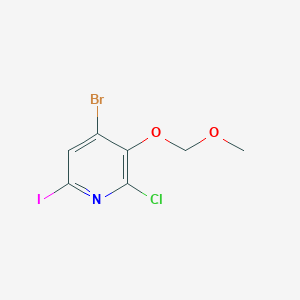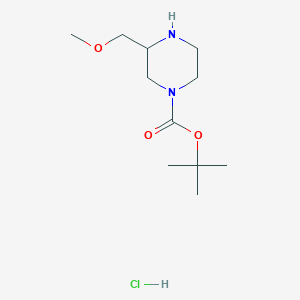
tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of tert-butyl, dichloro, and hydroxy functional groups attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by protection and functionalization steps. For example, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position can yield an intermediate, which is then converted to the N-Boc derivative. Subsequent reduction, protection, and formylation steps lead to the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form dechlorinated derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro groups can yield various substituted indole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate has several scientific research applications:
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy and dichloro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives with varying substituents, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6,7-dichloro-3-hydroxy-1H-indole-1-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H13Cl2NO3 |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
tert-butyl 6,7-dichloro-3-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-13(2,3)19-12(18)16-6-9(17)7-4-5-8(14)10(15)11(7)16/h4-6,17H,1-3H3 |
Clave InChI |
RLIQQXVDEDGFRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)

![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
